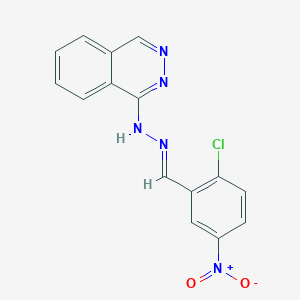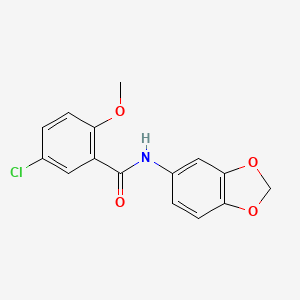
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone (CNBPH) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CNBPH is a yellow crystalline powder with a molecular weight of 365.8 g/mol and a melting point of 210-212°C. In
Mechanism of Action
The mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is not fully understood. However, it has been suggested that 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone inhibits the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been shown to have low toxicity in vitro and in vivo. However, it can cause mild skin irritation and eye irritation. In terms of its biochemical and physiological effects, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been reported to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and liver cancer. It has also been shown to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is its high yield in the synthesis process. It is also relatively easy to handle and store. However, one of the limitations of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone and its potential side effects.
Future Directions
There are several future directions for the research on 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone. One area of interest is the development of new anti-tumor drugs based on 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone. Another area of interest is the exploration of its potential applications in agriculture and materials science. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone and its potential side effects.
Synthesis Methods
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone can be synthesized through a reaction between 2-chloro-5-nitrobenzaldehyde and 1-phthalazinylhydrazine in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The yield of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is typically high, ranging from 80% to 90%.
Scientific Research Applications
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been extensively studied for its potential applications in various fields. In medicine, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been shown to exhibit anti-tumor activity in vitro and in vivo. It has also been reported to have anti-inflammatory and analgesic effects. In agriculture, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been used as a fungicide and insecticide. In materials science, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
properties
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O2/c16-14-6-5-12(21(22)23)7-11(14)9-18-20-15-13-4-2-1-3-10(13)8-17-19-15/h1-9H,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVYLTALLPMLKH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-nitrobenzylidene)-N'-phthalazin-1-ylhydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)


![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)